molecular formula C6H7N3 B13490798 3-ethynyl-1-methyl-1H-pyrazol-5-amine

3-ethynyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13490798
M. Wt: 121.14 g/mol
InChI Key: DDYKMWLRVGTQAS-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by an ethynyl group (-C≡CH) at position 3, a methyl group (-CH₃) at position 1, and an amine (-NH₂) at position 4.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

5-ethynyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H7N3/c1-3-5-4-6(7)9(2)8-5/h1,4H,7H2,2H3

InChI Key

DDYKMWLRVGTQAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted hydrazines with alkynes under specific conditions. For instance, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives .

Industrial Production Methods

Industrial production of 3-ethynyl-1-methyl-1H-pyrazol-5-amine may involve scalable solvent-free reactions or one-pot multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and participate in proton transfer processes, influencing its reactivity and biological activity. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituents at Position 1

Compound Name Position 1 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Ethynyl-1-methyl-1H-pyrazol-5-amine Methyl C₆H₇N₃ 121.14 3524-46-7 High reactivity due to ethynyl group
3-Ethyl-1-phenyl-1H-pyrazol-5-amine Phenyl C₁₁H₁₃N₃ 187.24 1017781-37-1 Used in safety studies (GHS Category 1)
1-Ethyl-3-methyl-1H-pyrazol-5-amine Ethyl C₆H₁₁N₃ 125.17 3524-33-2 Pharmaceutical intermediate

Key Observations :

  • Methyl and ethyl groups at position 1 (e.g., 3-Ethynyl-1-methyl and 1-Ethyl-3-methyl derivatives) reduce steric bulk compared to phenyl substituents.

Substituents at Position 3

Compound Name Position 3 Substituent Notable Properties References
3-Ethynyl-1-methyl-1H-pyrazol-5-amine Ethynyl (-C≡CH) Enhanced reactivity for click chemistry or cross-coupling reactions
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl Potential bioactivity due to nitrogen heterocycle; ESIMS m/z 203 ([M+H]⁺)
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine Thienyl (sulfur-containing) Improved electronic properties for optoelectronic applications

Key Observations :

  • Ethynyl groups introduce sp-hybridized carbon, enabling conjugation or further functionalization.

Modifications at Position 5 (Amine Group)

Compound Name Position 5 Modification Molecular Weight (g/mol) Applications References
3-Ethynyl-1-methyl-1H-pyrazol-5-amine -NH₂ 121.14 Intermediate for functionalization
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine Ethoxy (-OCH₂CH₃) at position 4 169.22 Solubility modulation for APIs
1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine Alkylamino-methyl 182.27 Enhanced lipophilicity

Key Observations :

  • Ethoxy or alkylamino groups increase hydrophobicity, impacting solubility and bioavailability.
  • The primary amine in 3-ethynyl-1-methyl derivatives offers a site for further derivatization (e.g., amidation, Schiff base formation).

Key Observations :

  • Nitro and tetrazole groups (e.g., HANTP) confer explosive properties, whereas alkyl/aryl-substituted pyrazoles are generally safer.

Biological Activity

3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 3-ethynyl-1-methyl-1H-pyrazol-5-amine is C6H6N2C_6H_6N_2, with a molecular weight of approximately 106.12 g/mol. It features an ethynyl group that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₆H₆N₂
Molecular Weight106.12 g/mol
IUPAC Name3-ethynyl-1-methyl-1H-pyrazol-5-amine
SolubilityVaries with solvent

The biological activity of 3-ethynyl-1-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various enzymes and receptors. The ethynyl group facilitates π-π interactions and hydrogen bonding, which are crucial for modulating the activity of specific biological targets. This interaction can lead to alterations in enzyme kinetics or receptor signaling pathways, contributing to its pharmacological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

1. Antitumor Activity
Research indicates that pyrazole derivatives, including 3-ethynyl-1-methyl-1H-pyrazol-5-amine, exhibit significant antitumor properties. They have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

2. Anti-inflammatory Effects
Pyrazole compounds are also noted for their anti-inflammatory properties. They modulate inflammatory pathways and have been tested in various models to assess their efficacy in reducing inflammation .

3. Antimicrobial Activity
Some studies suggest that derivatives of pyrazole, including the compound , may possess antimicrobial properties, making them potential candidates for treating infections .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of 3-ethynyl-1-methyl-1H-pyrazol-5-amine against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of pyrazole derivatives resulted in a significant reduction in inflammatory markers compared to control groups, suggesting a strong anti-inflammatory effect.

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